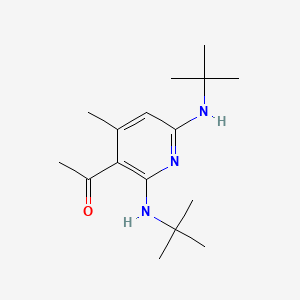

2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone

Cat. No. B8811411

M. Wt: 277.40 g/mol

InChI Key: DTTLJUGHKIRCHU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04052510

Procedure details

3.17 g. (20.3 mmol.) of the amidine of Formula XIII (the product of Example 2) were suspended in 20 ml. of tetrahydrofuran and 12.7 ml. of a 1.6 M. solution of n-butyl lithium in hexane were added under nitrogen. The resulting exothermic reaction yielded a solution having a temperature of about 40° C. This solution was stirred at 30°-40° C. for 45 minutes and a solution of 2.80 g. (20.3 mmol.) of Compound XIV (Woodward et al., J. Amer. Chem. Soc. 88, 3169-3170 (1966).) in 8 ml. of tetrahydrofuran was added at 30°-38° C. followed by an additional 2 ml. of tetrahydrofuran. After 10 minutes a precipiate began to form. Stirring was contained for an additional 35 minutes and the reaction mixture was allowed to stand overnight. (Thin layer chromatographs of the reaction mixture after 45 minutes and the following morning were the same). The reaction mixture was cooled to - 5° C. and 2 ml. of saturated ammonium chloride solution were added. Sufficient chloroform and a trace of methanol were added to form a solution which was evaporated at reduced pressure to obtain a mixture of oil and solids. This mixture was distributed between chloroform and water and a small amount (about 1/2 g.) of a white insoluble material was filtered off. The aqueous phase was re-extracted with chloroform and the chloroform phase was combined with the chloroform phase of the initial distribution. The combined chloroform phases were dried over anhydrous magnesium sulfate, filtered and evaporated to a brown oil (about 5 1/2 g.). The brown oil was dissolved in a small volume of methanol at 40° C. and water was added until the resulting cloudiness persisted. The desired product crystallized out in the form of yellow needles which were washed with a small amount of a 1:1 mixture of methanol and water, m.p. 127°-128° C. Yield: 1.791 g.

[Compound]

Name

amidine

Quantity

20.3 mmol

Type

reactant

Reaction Step One

[Compound]

Name

Formula XIII

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

Compound XIV

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[C:1]([N:5]=[C:6]([NH2:11])[CH:7]=[C:8]([OH:10])[CH3:9])([CH3:4])([CH3:3])[CH3:2].O1[CH2:16][CH2:15][CH2:14][CH2:13]1.C([Li])[CH2:18][CH2:19][CH3:20].[Cl-].[NH4+:23].[CH3:24]O>CCCCCC.O.C(Cl)(Cl)Cl>[C:8]([C:7]1[C:6]([NH:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[N:11][C:13]([NH:23][C:19]([CH3:18])([CH3:20])[CH3:24])=[CH:14][C:15]=1[CH3:16])(=[O:10])[CH3:9] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

amidine

|

|

Quantity

|

20.3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Five

[Compound]

|

Name

|

Formula XIII

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=C(C=C(C)O)N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Nine

[Compound]

|

Name

|

Compound XIV

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This solution was stirred at 30°-40° C. for 45 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of about 40° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 10 minutes a precipiate began

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was contained for an additional 35 minutes

|

|

Duration

|

35 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

(Thin layer chromatographs of the reaction mixture after 45 minutes

|

|

Duration

|

45 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a solution which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of oil and solids

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a small amount (about 1/2 g.) of a white insoluble material was filtered off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was re-extracted with chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined chloroform phases were dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a brown oil (about 5 1/2 g.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The brown oil was dissolved in a small volume of methanol at 40° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water was added until the resulting cloudiness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The desired product crystallized out in the form of yellow needles which

|

WASH

|

Type

|

WASH

|

|

Details

|

were washed with a small amount of a 1:1 mixture of methanol and water, m.p. 127°-128° C

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)C=1C(=NC(=CC1C)NC(C)(C)C)NC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |